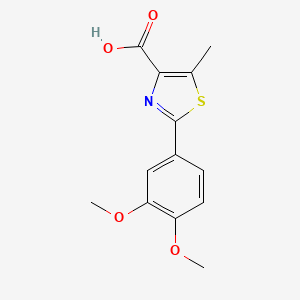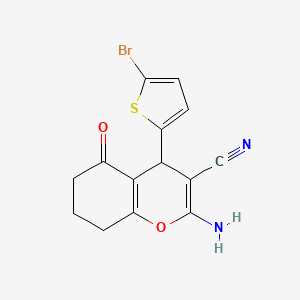![molecular formula C20H30ClNO B5010192 2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol hydrochloride](/img/structure/B5010192.png)
2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol hydrochloride, also known as Memantine, is a medication that is used to treat Alzheimer's disease. It was first synthesized in the late 1960s and was approved for use in the United States in 2003. Memantine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the action of glutamate, a neurotransmitter that is involved in learning and memory.
Mécanisme D'action
2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol hydrochloride works by blocking the action of glutamate at the NMDA receptor. Glutamate is a neurotransmitter that is involved in learning and memory, but excessive activation of the NMDA receptor by glutamate can lead to neuronal damage and cell death. By blocking the action of glutamate, memantine can protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This compound can also reduce oxidative stress, inflammation, and apoptosis (programmed cell death) in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol hydrochloride has several advantages and limitations for use in lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that memantine has a relatively low affinity for the NMDA receptor, which means that high concentrations are needed to achieve a therapeutic effect. In addition, memantine has a relatively short half-life in the body, which can make it difficult to maintain a steady concentration in lab experiments.
Orientations Futures
There are several future directions for research on memantine. One area of interest is the potential use of memantine in the treatment of other neurological disorders, such as traumatic brain injury and stroke. Another area of interest is the development of new memantine derivatives with improved pharmacological properties, such as higher affinity for the NMDA receptor and longer half-life in the body. Finally, there is a need for further research on the biochemical and physiological effects of memantine, particularly in relation to its potential neuroprotective effects.
Méthodes De Synthèse
2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol hydrochloride is synthesized from 1-adamantylamine, which is reacted with 4-methylbenzyl chloride to form 3-(4-methylphenyl)-1-adamantylamine. This compound is then reacted with chloroacetaldehyde to form 2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of memantine.
Applications De Recherche Scientifique
2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol hydrochloride has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and reduce behavioral symptoms in patients with moderate to severe Alzheimer's disease. In addition, memantine has been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Propriétés
IUPAC Name |
2-[[3-(4-methylphenyl)-1-adamantyl]methylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO.ClH/c1-15-2-4-18(5-3-15)20-11-16-8-17(12-20)10-19(9-16,13-20)14-21-6-7-22;/h2-5,16-17,21-22H,6-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYHFGPUFXTFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CNCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B5010111.png)
![N-[(2-bromophenyl)(phenyl)methyl]urea](/img/structure/B5010115.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B5010116.png)
![1-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5010121.png)
![1-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B5010140.png)
![4-(ethylamino)-3-{[3-ethyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile](/img/structure/B5010154.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5010184.png)
![ethyl 3-(3-chlorobenzyl)-1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5010196.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B5010201.png)
![ethyl 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5010208.png)
![4-bromo-2-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B5010210.png)
